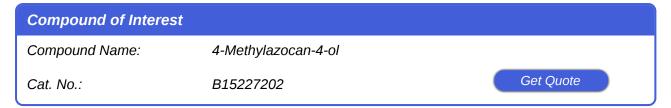


In-Depth Analysis of the Crystal Structure of 4-Methylazocan-4-ol Derivatives

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For the attention of: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the crystal structure of a key derivative of **4-Methylazocan-4-ol**. While crystallographic data for the parent compound, **4-Methylazocan-4-ol**, is not publicly available, this document focuses on the comprehensive analysis of its N-acylated counterpart, 1-Benzoyl-**4-methylazocan-4-ol**. The structural insights derived from this derivative offer a valuable framework for understanding the conformational behavior and potential intermolecular interactions of the core azocane ring system, which is of significant interest in medicinal chemistry.

The azocane scaffold, an eight-membered nitrogen-containing heterocycle, is a recurring motif in various biologically active compounds. Understanding the three-dimensional arrangement of substituents on this flexible ring is crucial for the rational design of novel therapeutics. This guide presents the crystallographic data, experimental procedures, and a visual representation of the analytical workflow for 1-Benzoyl-**4-methylazocan-4-ol**, providing a foundational resource for researchers in the field.

Crystallographic Data

The crystal structure of 1-Benzoyl-**4-methylazocan-4-ol** was determined by single-crystal X-ray diffraction. The compound crystallizes in the monoclinic space group P2₁/n. The key crystallographic parameters are summarized in the tables below.

Table 1: Crystal Data and Structure Refinement Details



Parameter	Value
Empirical Formula	C16H23NO2
Formula Weight	261.36
Crystal System	Monoclinic
Space Group	P21/n
a (Å)	10.328(4)
b (Å)	11.453(4)
c (Å)	12.671(5)
β (°)	99.36(3)
Volume (ų)	1478.9(9)
Z	4
Density (calculated) (Mg/m³)	1.173
Absorption Coefficient (mm ⁻¹)	0.08
F(000)	568
Crystal Size (mm³)	0.3 x 0.4 x 0.5
Crystal Size (mm³) θ range for data collection (°)	0.3 x 0.4 x 0.5 3.0 to 25.0
θ range for data collection (°)	3.0 to 25.0
θ range for data collection (°) Reflections collected	3.0 to 25.0 2898

Table 2: Selected Bond Lengths (Å)



Bond	Length (Å)
N(1)-C(2)	1.478(3)
N(1)-C(8)	1.481(3)
N(1)-C(9)	1.355(3)
C(4)-C(5)	1.536(3)
C(4)-C(3)	1.538(3)
C(4)-O(1)	1.442(3)
C(4)-C(10)	1.529(3)

Table 3: Selected Bond Angles (°)

Atoms	Angle (°)
C(9)-N(1)-C(2)	118.9(2)
C(9)-N(1)-C(8)	119.8(2)
C(2)-N(1)-C(8)	119.3(2)
O(1)-C(4)-C(10)	108.9(2)
O(1)-C(4)-C(3)	108.5(2)
C(10)-C(4)-C(3)	111.4(2)
O(1)-C(4)-C(5)	108.9(2)
C(10)-C(4)-C(5)	111.3(2)
C(3)-C(4)-C(5)	109.8(2)

Conformational Analysis

The eight-membered azocane ring of 1-Benzoyl-**4-methylazocan-4-ol** adopts a boat-chair conformation. In this arrangement, the hydroxyl group at the C4 position is in an axial orientation, while the methyl group at the same position is equatorial. The benzoyl group attached to the nitrogen atom is oriented to minimize steric hindrance with the rest of the ring.



The conformational analysis of such eight-membered rings is complex due to the large number of possible arrangements.

Experimental Protocols

The synthesis and crystallization of 1-Benzoyl-**4-methylazocan-4-ol** were performed to yield single crystals suitable for X-ray diffraction analysis.

Synthesis and Crystallization

The synthesis of 1-Benzoyl-**4-methylazocan-4-ol** has been previously described. Typically, this involves the acylation of the parent azocane. Single crystals for X-ray analysis were obtained by slow evaporation from a suitable solvent system, such as ethanol.

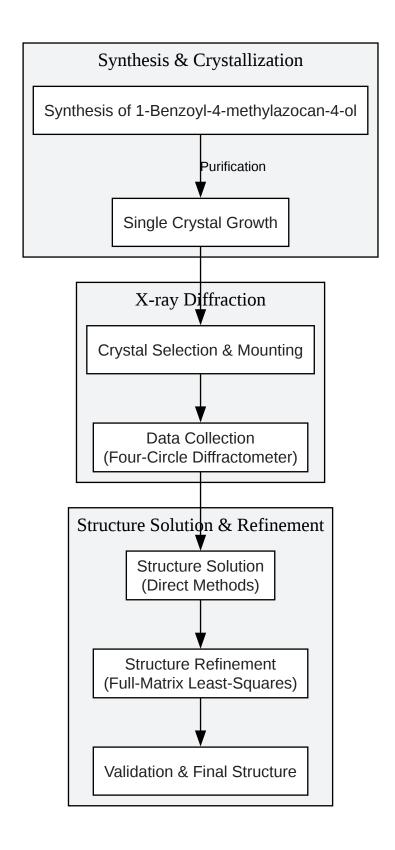
X-ray Data Collection and Structure Refinement

A single crystal of appropriate dimensions was mounted on a goniometer head. Data collection was performed on a four-circle diffractometer using graphite-monochromated Mo K α radiation (λ = 0.71073 Å). The structure was solved by direct methods and refined by full-matrix least-squares on F². All non-hydrogen atoms were refined anisotropically. Hydrogen atoms were placed in calculated positions and refined using a riding model.

Experimental Workflow

The following diagram illustrates the key stages in the crystal structure determination of 1-Benzoyl-**4-methylazocan-4-ol**.





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Caption: Experimental workflow for crystal structure analysis.







This guide provides a comprehensive overview of the crystal structure of 1-Benzoyl-**4-methylazocan-4-ol**, offering valuable data for researchers engaged in the study of azocane derivatives and their potential applications in drug discovery. The provided experimental details and structural parameters serve as a robust reference for further computational and synthetic studies in this area.

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